Cas no 220589-37-7 (Fluticasone Dimer Impurity (~90%))

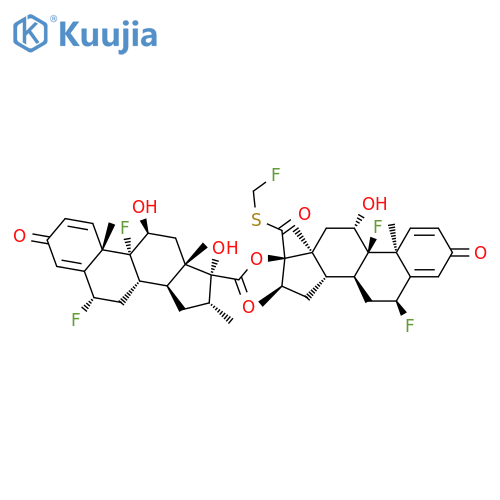

220589-37-7 structure

商品名:Fluticasone Dimer Impurity (~90%)

CAS番号:220589-37-7

MF:C43H51F5O8S

メガワット:822.917269945145

CID:1058079

Fluticasone Dimer Impurity (~90%) 化学的及び物理的性質

名前と識別子

-

- Fluticasone Propionate RC E

- Androsta-1,4-diene-17- carboxylic acid, 6,9-difluoro-11, 17-dihydroxy-16-methyl-3-oxo-, (6α,11β,16α,17α)-6,9-difluoro- ...

- FLUTICASONE DIMER IMPURITY

- Fluticasone Propionate Impurity G

- Fluticasone Dimer Impurity (~90%)

-

Fluticasone Dimer Impurity (~90%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F599520-0.5mg |

Fluticasone Dimer Impurity (~90%) |

220589-37-7 | 0.5mg |

$ 385.00 | 2022-06-04 | ||

| TRC | F599520-10mg |

Fluticasone Dimer Impurity (~90%) |

220589-37-7 | 10mg |

$ 5723.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-489901-0.5 mg |

Fluticasone Dimer Impurity, |

220589-37-7 | 0.5 mg |

¥4,813.00 | 2023-07-11 | ||

| A2B Chem LLC | AB74267-10mg |

Fluticasone Dimer Impurity |

220589-37-7 | 95% | 10mg |

$9813.00 | 2024-04-20 | |

| Aaron | AR003RBB-10mg |

Fluticasone Dimer Impurity |

220589-37-7 | 95% | 10mg |

$1516.00 | 2025-02-13 | |

| Aaron | AR003RBB-5mg |

Fluticasone Dimer Impurity |

220589-37-7 | 95% | 5mg |

$955.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1263074-10mg |

Fluticasone Dimer Impurity |

220589-37-7 | 95% | 10mg |

$1600 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1263074-5mg |

Fluticasone Dimer Impurity |

220589-37-7 | 95% | 5mg |

$1120 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1263074-1mg |

Fluticasone Dimer Impurity |

220589-37-7 | 95% | 1mg |

$365 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1263074-10mg |

Fluticasone Dimer Impurity |

220589-37-7 | 95% | 10mg |

$1775 | 2024-06-07 |

Fluticasone Dimer Impurity (~90%) 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

220589-37-7 (Fluticasone Dimer Impurity (~90%)) 関連製品

- 105613-90-9(1,2-Dihydro Fluticasone Propionate)

- 73205-13-7(Ticabesone Propionate)

- 80474-14-2(Fluticasone propionate)

- 80474-24-4(Fluticasone Acetate)

- 1093258-28-6(Fluticasone Propionate-d5)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量